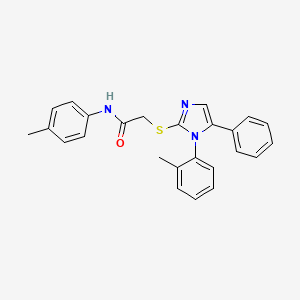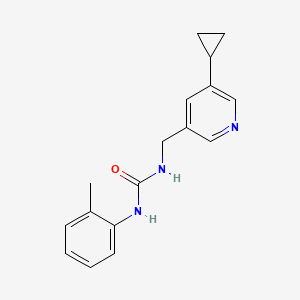
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a novel selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune system.
Applications De Recherche Scientifique
Phytotoxic and Antibacterial Activities
Compounds with furan and pyridazine rings have been reported to exhibit moderate antibacterial and phytotoxic activities. These properties make them of interest in the development of new agrochemicals or antibiotics. For example, compounds isolated from the fermentation broth of Xylaria curta demonstrated such activities, suggesting potential applications in controlling harmful bacteria and weeds in agricultural settings (Tchoukoua et al., 2017).
Antioxidative Properties
Heterocyclic compounds, including those with furan rings, found in Maillard reaction products show significant antioxidative activity. This suggests a potential application in food preservation and the development of health supplements aimed at combating oxidative stress (Yanagimoto et al., 2002).
Organic Synthesis and Chemical Reactivity
Compounds containing cyclopentyl, furan, and pyridazine rings can serve as key intermediates in organic synthesis, leading to a variety of heterocyclic compounds with potential biological activities. Their reactivity can be exploited in the synthesis of dihydropyrans, dihydrofurans, and other cyclic structures, offering a broad range of applications in medicinal chemistry and material science (Aslan et al., 2014).
Antitumor Activity
The structural motifs present in the compound, such as the furan and pyridazine rings, are found in molecules that have shown promising antitumor activities. These compounds can interfere with the proliferation of cancer cells, making them potential candidates for anticancer drug development (Horishny et al., 2021).
Antimicrobial Agents
The structural features of cyclopentyl and furan, combined with other functional groups, contribute to the antimicrobial properties of certain compounds. This highlights their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(12-13-4-1-2-5-13)18-9-11-23-17-8-7-14(19-20-17)15-6-3-10-22-15/h3,6-8,10,13H,1-2,4-5,9,11-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAPWKRMRLANHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
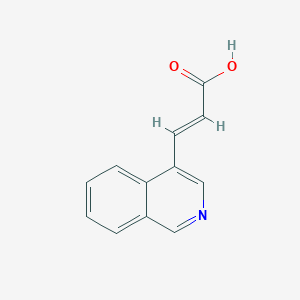
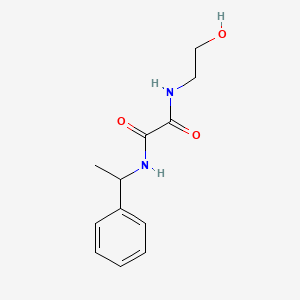

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
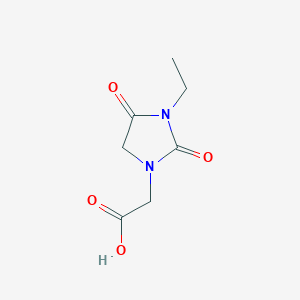

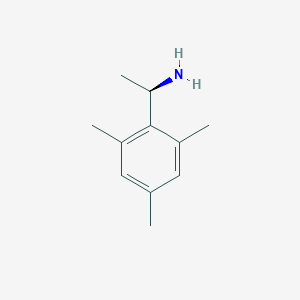
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
